![molecular formula C29H29NO2 B1385171 3-(Phenethyloxy)-N-[4-(phenethyloxy)benzyl]aniline CAS No. 1040682-32-3](/img/structure/B1385171.png)

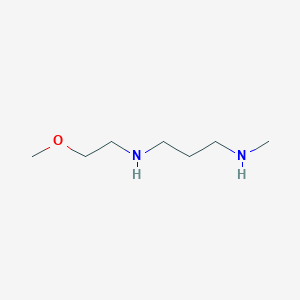

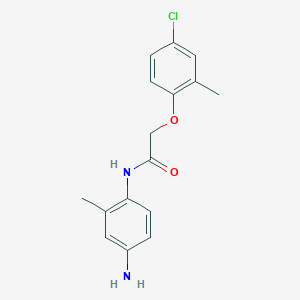

3-(Phenethyloxy)-N-[4-(phenethyloxy)benzyl]aniline

Vue d'ensemble

Description

Synthesis Analysis

- Nitration : Start with benzene and perform a nitration reaction to introduce a nitro group. The nitro group is meta-directing, so it should be added first .

- Bromination : Next, brominate the nitrobenzene to introduce a bromine atom. Since the final product is meta-substituted, the bromination step should follow the nitration .

- Reduction : Convert the nitro group to an amino group using a suitable reducing agent (e.g., Sn/HCl or Fe/HCl). This step should occur last because the amino group is ortho/para directing .

Applications De Recherche Scientifique

Spectroscopic Analysis and Molecular Properties

The research on similar compounds like 4-nitro-3-(trifluoromethyl)aniline has led to extensive spectroscopic investigations revealing the influence of substituent groups on molecular and electronic properties. Such studies are crucial in understanding the fundamental modes of compounds and their vibrational, structural, thermodynamic characteristics, along with electronic properties. These findings are derived from ab initio and DFT methods, highlighting the role of substituent groups in altering molecular stability and electronic behavior, which can be applied to analyze "3-(Phenethyloxy)-N-[4-(phenethyloxy)benzyl]aniline" (Saravanan, Balachandran, & Viswanathan, 2014).

Molecular Interactions and Supramolecular Chains

The structural analysis of compounds like 3,4-dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline has provided insights into the basic heterocyclic imino structures and their interactions, leading to the formation of supramolecular chains. These studies offer a foundational understanding of how "3-(Phenethyloxy)-N-[4-(phenethyloxy)benzyl]aniline" might behave in terms of molecular geometry and intermolecular interactions (Su, Wang, Liu, & Li, 2013).

Synthetic Pathways and Reaction Mechanisms

Investigations into the synthesis routes of compounds like "3,4-dihydro-2H-3-phenyl-1,3-benzoxazine" from phenol, aniline, and formaldehyde have unraveled potential synthetic pathways and reaction mechanisms. Such research can guide the synthesis process of "3-(Phenethyloxy)-N-[4-(phenethyloxy)benzyl]aniline" by understanding the key intermediates and reaction conditions that favor the formation of desired products (Zhang, Deng, Zhang, Yang, & Gu, 2015).

Molecular Rearrangements and Stability

Studies on molecular rearrangements and stability, such as the thermal rearrangement of N-benzylaniline, provide insights into the behavior of similar compounds under various conditions. This knowledge is essential for understanding the stability, reactivity, and potential rearrangements that "3-(Phenethyloxy)-N-[4-(phenethyloxy)benzyl]aniline" might undergo, influencing its applications in scientific research (Badr & El-Sherief, 1975).

Propriétés

IUPAC Name |

3-(2-phenylethoxy)-N-[[4-(2-phenylethoxy)phenyl]methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29NO2/c1-3-8-24(9-4-1)18-20-31-28-16-14-26(15-17-28)23-30-27-12-7-13-29(22-27)32-21-19-25-10-5-2-6-11-25/h1-17,22,30H,18-21,23H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPUURASTNQQPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)CNC3=CC(=CC=C3)OCCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Phenethyloxy)-N-[4-(phenethyloxy)benzyl]aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

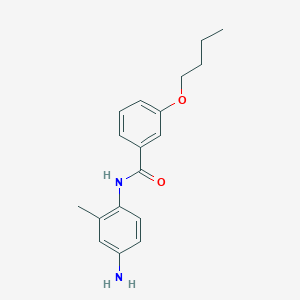

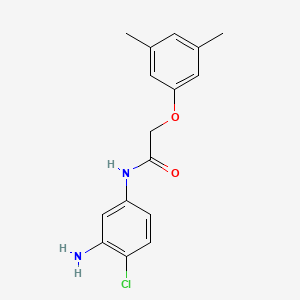

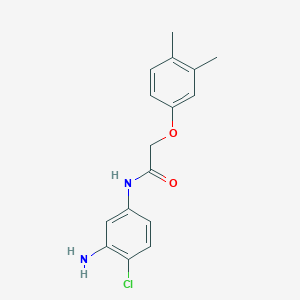

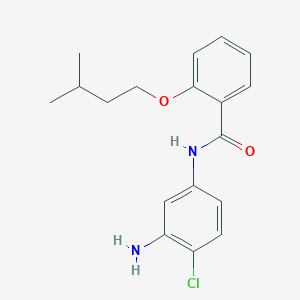

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate](/img/structure/B1385102.png)

![N-Ethyl-3-[(2-methoxyethyl)amino]propanamide](/img/structure/B1385104.png)